![molecular formula C12H23NO3 B2438427 tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate CAS No. 1932139-02-0](/img/structure/B2438427.png)
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate involves protecting the amine with a tert-butoxycarbonyl group, followed by coupling with carbon dioxide to form the carbamate .Molecular Structure Analysis
The molecular formula of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is C14H27N3O3 . Its average mass is 285.383 Da and its monoisotopic mass is 285.205231 Da .Chemical Reactions Analysis
The tert-butyl group in this compound can elicit a unique reactivity pattern, which is highlighted by its characteristic applications . The crowded tert-butyl group can be used in chemical transformations .Physical And Chemical Properties Analysis
Tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is a white solid with a melting point of 91-92°C . It is soluble in most organic solvents, including chloroform, dichloromethane, and methanol .科学的研究の応用
Biodegradation and Environmental Fate
Biodegradation and Bioremediation Methyl tert-butyl ether (MTBE) is an environmental contaminant from gasoline, but recent studies show it can be biodegraded under aerobic and anaerobic conditions. Various microorganisms can utilize MTBE as a sole carbon and energy source, and several biological methods are available for MTBE remediation. This biodegradation can be enhanced by adding air or oxygen, or by using bioreactors to remove MTBE from contaminated influents (Fiorenza & Rifai, 2003).
Decomposition in Cold Plasma Reactor A study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrated that it's feasible to use radio frequency (RF) plasma reactor for decomposing and converting MTBE into various other compounds. The decomposition efficiency increased with input power and decreased with increasing H2/MTBE ratio and MTBE influent concentration in the MTBE/H2/Ar plasma environment (Hsieh et al., 2011).
Environmental Occurrence and Toxicity
Presence and Impact of Synthetic Phenolic Antioxidants Studies have detected synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) in various environmental matrices and in humans. Human exposure pathways include food intake, dust ingestion, and use of personal care products. Some SPAs may cause hepatic toxicity, endocrine disrupting effects, or even be carcinogenic. The study emphasizes the need for future research on the contamination and environmental behaviors of novel high molecular weight SPAs (Liu & Mabury, 2020).
Biodegradation and Fate in Soil and Groundwater A review of the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater detailed the microorganisms and metabolic pathways involved in its biodegradation. Both aerobic and anaerobic biodegradation of ETBE and MTBE can occur, with various intermediates formed during the process. The presence of co-contaminants in soil and groundwater may limit aerobic biodegradation by preferential metabolism and consumption of available dissolved oxygen (Thornton et al., 2020).
Advanced Materials and Separation Processes
Pervaporation for Methanol/MTBE Separation The separation of methanol/MTBE mixture via pervaporation, a membrane process for highly selective separation of organic mixtures, has been reviewed. Various polymer membranes and their efficiency for this separation were discussed. Materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes are considered effective for this purpose, highlighting the role of mixed matrix membranes (MMM) for operational stability and efficiency (Pulyalina et al., 2020).
作用機序
While the exact mechanism of action for tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is not clear, compounds with similar structures have been shown to act by binding to the substrate binding site of certain transporters, thereby preventing the uptake of specific molecules into cells.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPWHUVXAZZPW-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2438345.png)
![N-(2-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2438346.png)
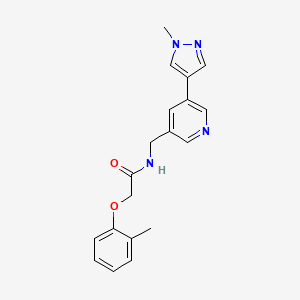
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)
![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)
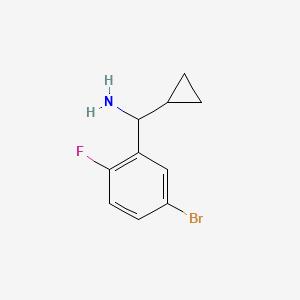
![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)
![N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438357.png)
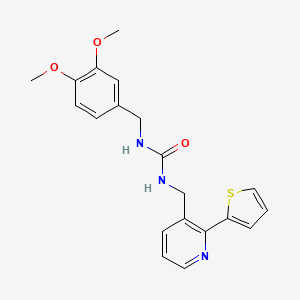
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2438361.png)
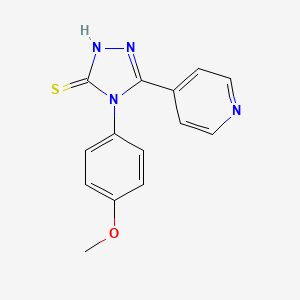
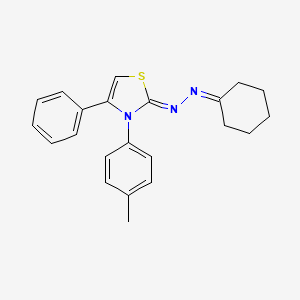
![N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438366.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)